Iodoform-d

Catalog No.
S1914392
CAS No.
2787-27-1
M.F
CHI3
M. Wt
394.738 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodoform-d

CAS Number

2787-27-1

Product Name

Iodoform-d

IUPAC Name

deuterio(triiodo)methane

Molecular Formula

CHI3

Molecular Weight

394.738 g/mol

InChI

InChI=1S/CHI3/c2-1(3)4/h1H/i1D

InChI Key

OKJPEAGHQZHRQV-MICDWDOJSA-N

SMILES

C(I)(I)I

Canonical SMILES

C(I)(I)I

Isomeric SMILES

[2H]C(I)(I)I

The exact mass of the compound Iodoform-d is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Iodoform-d (CAS: 2787-27-1) is the fully deuterated isotopologue of iodoform, serving as a specialized reagent and analytical standard in advanced chemical physics and mechanistic organic synthesis. As a heavy-atom, deuterated haloform, CDI3 is primarily procured for its distinct vibrational properties, its utility in determining kinetic isotope effects (KIE) during carbene generation, and its role as a precursor for deuterated iodomethyl groups [1]. Unlike common deuterated solvents (e.g., CDCl3) which are used for bulk solvation, CDI3 is selected for precise structural and mechanistic interrogations where the massive iodine atoms heavily influence both the C-D bond polarizability and the local state structure of the molecule[2].

Substituting Iodoform-d with unlabeled iodoform (CHI3) or lighter deuterated haloforms like chloroform-d (CDCl3) fundamentally compromises mechanistic and spectroscopic data. In ultrafast infrared spectroscopy, the C-H stretch of CHI3 lacks the specific energy matching to low-order acceptor states found in the C-D stretch of CDI3, preventing accurate modeling of intramolecular vibrational redistribution (IVR)[1]. Furthermore, in synthetic mechanistic studies, replacing CDI3 with CHI3 eliminates the primary kinetic isotope effect required to prove rate-determining deprotonation steps in triiodomethyl carbanion formation [2]. Finally, substituting CDI3 with CDCl3 drastically alters the steric bulk, polarizability, and charge-transfer complexation behavior in solution, rendering solvent-solute interaction models invalid [1].

Accelerated Intramolecular Vibrational Redistribution (IVR) via Deuteration

In ultrafast transient grating spectroscopy, the vibrational relaxation of the C-D stretch in CDI3 is significantly faster than the C-H stretch in CHI3. Deuteration shifts the fundamental stretching frequency such that it sits closer in energy to low-order coupled acceptor states (e.g., combinations of C-D bending and C-I stretching). This reduced energy mismatch increases the rate of intramolecular vibrational redistribution (IVR) by a factor of approximately 2 compared to the unlabeled isotopologue [1]. Furthermore, CDI3 exhibits strong solvent-dependent relaxation, forming charge-transfer complexes in solvents like acetone that enhance the transition strength by an order of magnitude relative to CDCl3[1].

Evidence DimensionIntramolecular Vibrational Redistribution (IVR) rate
Target Compound DataCDI3 exhibits an IVR rate enhanced by ~2x due to a reduced energy mismatch (~50 cm-1) with acceptor states.
Comparator Or BaselineCHI3 (unlabeled iodoform) with a larger energy mismatch (>100 cm-1) and slower IVR rate.
Quantified Difference~2-fold increase in vibrational relaxation rate upon deuteration.
ConditionsTransient grating IR spectroscopy in acetone and benzene solutions.

Procuring CDI3 is critical for physical chemists requiring a precisely tuned energy gap to study solvent-mediated vibrational relaxation and charge-transfer dynamics.

Primary Kinetic Isotope Effect in Carbanion and Carbene Generation

The base-catalyzed hydrolysis and subsequent degradation of haloforms rely on the initial deprotonation to form a trihalomethyl carbanion. When CDI3 is subjected to hydroxide-catalyzed transformation, it exhibits a pronounced primary kinetic isotope effect (KIE) compared to CHI3 [1]. Because the C-D bond has a lower zero-point energy than the C-H bond, the activation energy required for its cleavage is higher. The measurable k_H/k_D ratio confirms that the cleavage of the carbon-hydrogen(deuterium) bond is the rate-determining step prior to the rapid loss of an iodide ion to form diiodocarbene (:CI2) [1].

Evidence DimensionRate of base-catalyzed deprotonation (k_H / k_D)
Target Compound DataCDI3 demonstrates slower deprotonation kinetics governed by C-D bond cleavage.
Comparator Or BaselineCHI3 (baseline deprotonation rate, k_H).
Quantified Differencek_H/k_D > 1 (primary kinetic isotope effect).
ConditionsHydroxide-ion catalyzed degradation in aqueous/organic mixtures.

CDI3 is the necessary procurement choice for synthetic chemists needing to isolate and prove the rate-determining step in diiodocarbene-mediated cyclopropanations or haloform degradation pathways.

Isotopic Perturbation of Heavy-Atom NMR Chemical Shifts

The substitution of hydrogen with deuterium in iodoform induces a distinct isotopic perturbation on the 13C NMR chemical shift. While the massive iodine atoms in iodoform already cause a profound high-field shift of the carbon resonance (the 'heavy atom effect'), the introduction of the C-D bond in CDI3 further modulates this shift due to differences in bond length and vibrational dynamics between C-H and C-D bonds [1]. This perturbation is measurable and serves as a benchmark for theoretical calculations of NMR shielding tensors in poly-halogenated, heavy-atom systems[1].

Evidence Dimension13C NMR chemical shift perturbation
Target Compound DataCDI3 exhibits a specific deuterium-induced isotope shift on the 13C resonance.
Comparator Or BaselineCHI3 (standard 13C resonance position).
Quantified DifferenceMeasurable isotopic shift (Δδ) superimposed on the heavy-atom effect.
Conditions13C NMR spectroscopy in standardized solvent environments.

Procuring CDI3 allows analytical chemists to validate quantum mechanical models of NMR shielding in environments dominated by extreme spin-orbit coupling and heavy-atom effects.

Ultrafast Vibrational Spectroscopy and Solvent Dynamics

CDI3 is the ideal solute for transient grating IR spectroscopy to study solvent-solute charge-transfer complexes. Its accelerated IVR rate compared to CHI3 allows researchers to precisely map energy flow and state-specific relaxation in polar versus non-polar solvents [1].

Mechanistic Probing of Carbene Reactions

In synthetic organic chemistry, CDI3 is utilized as a precursor to study the transition states of diiodocarbene (:CI2) generation and subsequent cyclopropanation reactions. The primary kinetic isotope effect isolates the deprotonation kinetics, proving the reaction mechanism[2].

NMR Shielding Tensor Benchmarking

CDI3 serves as a critical reference material in advanced NMR studies. It is used to decouple and measure isotopic perturbation effects against the massive spin-orbit coupling effects induced by the three iodine atoms, validating computational NMR models [3].

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Triiodo(~2~H)methane

Dates

Last modified: 04-14-2024

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